molecular formula C7H5F2I B13552824 3,5-Difluoro-4-iodotoluene

3,5-Difluoro-4-iodotoluene

Cat. No.: B13552824
M. Wt: 254.02 g/mol
InChI Key: PCELYQUTZKRLNI-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodotoluene is a halogen-substituted toluene derivative characterized by fluorine atoms at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring.

Properties

Molecular Formula

C7H5F2I

Molecular Weight

254.02 g/mol

IUPAC Name

1,3-difluoro-2-iodo-5-methylbenzene

InChI

InChI=1S/C7H5F2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3

InChI Key

PCELYQUTZKRLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-5-methylbenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-difluoro-5-methylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of 1,3-difluoro-2-iodo-5-methylbenzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido, cyano, or other substituted derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of iodinated benzoic acids.

    Reduction: Formation of difluoromethylbenzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These effects modulate the compound’s nucleophilicity and electrophilicity, making it a versatile intermediate in various synthetic pathways. The iodine atom serves as a reactive site for substitution and coupling reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Comparisons:

Compound Molecular Formula Substituent Positions Molecular Weight (Da) Key Properties/Applications
3,5-Difluoro-4-iodotoluene C₇H₅F₂I 3,5-F; 4-I 253.9 (calculated) Potential coupling precursor; high electronegativity
Example 323 (EP 4374877) C₂₉H₂₂F₅IN₄O₃ 2,3-F; 4-I (phenyl) 644 [M+H]+ HPLC retention time: 1.11 min; used in pharmaceutical intermediates
2,3-Diiodo-1,4-diphenylnaphthalene (7) C₂₂H₁₄I₂ Iodine at 2,3-positions 608.9567 (observed) Synthesized via iodination; confirmed by X-ray diffraction

Notable Differences:

  • Reactivity : The iodine in this compound is more sterically accessible than in Example 323, where it is part of a bulky phenylmethyl group.
  • Synthetic Utility : Example 323’s iodine participates in multi-step pharmaceutical synthesis , while this compound’s simpler structure may favor small-molecule coupling.

Nitro-Substituted Toluene Analogues

Dinitrotoluenes (DNTs) like 3,5-DNT (C₇H₆N₂O₄, MW 182.13 ) differ in substituent type (nitro vs. halogen) and applications:

  • Electron Effects : Nitro groups are stronger electron-withdrawing groups than fluorine or iodine, making DNTs more reactive in electrophilic substitutions but less suitable for metal-catalyzed couplings.
  • Applications : DNTs are precursors in explosive manufacturing , whereas halogenated toluenes are leveraged in medicinal chemistry and materials science.

Biological Activity

3,5-Difluoro-4-iodotoluene (DFIT) is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a toluene ring. Its molecular formula is C7H5F2I. The unique arrangement of these substituents at the 3, 4, and 5 positions of the benzene ring significantly influences its chemical behavior and biological activity. This article explores the biological activity of DFIT, focusing on its pharmacological properties, synthetic applications, and relevant case studies.

The presence of fluorine atoms in DFIT enhances its metabolic stability and lipophilicity, which are crucial for bioavailability in medicinal chemistry applications. The iodine atom also plays a vital role in facilitating various chemical reactions, including nucleophilic substitutions and oxidative transformations.

Pharmacological Properties

Compounds with similar structures to DFIT often exhibit noteworthy pharmacological properties. Research indicates that DFIT and its derivatives may possess:

  • Anti-cancer activity : Similar compounds have shown potential in inhibiting tumor growth.
  • Anti-inflammatory effects : The structural characteristics of DFIT may contribute to its ability to modulate inflammatory pathways.

Case Study 1: Synthesis and Reactivity

DFIT has been utilized as an intermediate in organic synthesis, particularly in the development of new pharmaceutical agents. For instance, studies have demonstrated that DFIT can participate in photocatalytic reactions to yield novel compounds with enhanced biological activity. A study reported yields ranging from 55% to 90% when DFIT was used in reactions with sulfoximines, highlighting its versatility as a synthetic building block .

Case Study 2: Fluorination Chemistry

Fluorination reactions involving DFIT have been extensively studied due to their implications in drug design. One research effort focused on the oxidative fluorination of heteroatoms enabled by DFIT, showcasing its potential as a fluorinating agent . This work emphasizes the importance of DFIT in synthesizing fluorinated compounds that may exhibit improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of DFIT, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological implications:

Compound NameKey FeaturesBiological Activity
3,5-Difluorotoluene Lacks iodine substituentLess reactive in nucleophilic substitution
4-Iodotoluene Contains iodine but no fluorineDifferent electronic properties
2-Iodotoluene Lacks fluorine substituentsVaries in reactivity patterns
4-Fluoro-2-iodotoluene Contains one fluorineDifferent reactivity compared to DFIT

The unique combination of both fluorine and iodine in DFIT allows for a broader range of chemical transformations compared to its analogs, making it particularly attractive for research and application in medicinal chemistry.

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